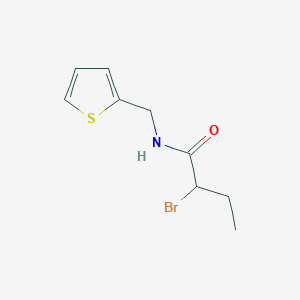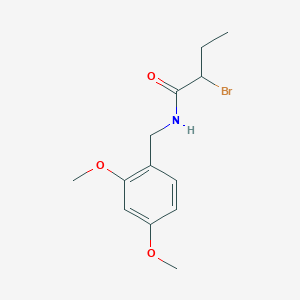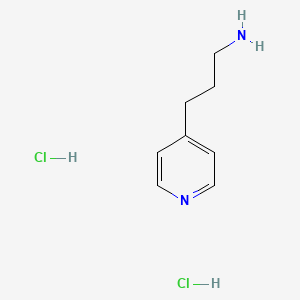
3-(Pyridin-4-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yl)propan-1-amine is a chemical compound with the CAS Number: 30532-36-6 . It has a molecular weight of 136.2 and its IUPAC name is 3-(4-pyridinyl)-1-propanamine . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is a liquid in its physical form .
Synthesis Analysis
The synthesis of 3-(Pyridin-4-yl)propan-1-amine involves the use of hydrazine hydrate in methanol . In one example, N-[3-(4-Pyridyl)propyl]phthalimide was mixed with methanol and hydrazine monohydrate, and the mixture was refluxed for three hours . The reaction mixture was then allowed to stand, after which an insoluble matter was filtered out, and the filtrate was concentrated under reduced pressure . Chloroform and a 4 N aqueous sodium hydroxide solution were added to the residue, layers were separated, and the organic layer was dried over sodium sulfate . The organic layer was concentrated under reduced pressure and then distilled under reduced pressure to give the titled compound as a colorless oily matter .Molecular Structure Analysis
The InChI code for 3-(Pyridin-4-yl)propan-1-amine is 1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
3-(Pyridin-4-yl)propan-1-amine is used in various organic synthesis transformations . For instance, it is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine .Physical And Chemical Properties Analysis
3-(Pyridin-4-yl)propan-1-amine has a molecular weight of 136.19 . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 1.54 and is very soluble with a solubility of 8.95 mg/ml .Scientific Research Applications
Synthesis and Characterization of Complexes
- The synthesis and characterization of metal complexes, including Zn(II) and Cu(II), derived from condensation reactions involving pyridin-ylpropan-1-amine derivatives, have been extensively studied. These compounds show promising applications in coordination chemistry and materials science due to their unique structural features. For example, Zn(II) Schiff base complexes derived from such amines exhibit distinct crystal structures and coordination environments, which could be exploited in catalysis and the design of functional materials (Rezaeivala, 2017).
Coordination Chemistry and Theoretical Studies
- Unsymmetrical tripodal amines containing pyridine arms have been synthesized and their coordination chemistry with zinc(II) explored. These studies provide insights into the ligand's reactivity and the resulting complexes' geometries, potentially informing the design of catalysts and sensors (Keypour, 2018).
Catalysis
- Palladium(II) and platinum(II) complexes involving pyridin-ylpropan-1-amine derivatives have been investigated for their catalytic properties, especially in reactions relevant to organic synthesis and industrial applications. For instance, palladium(II) complexes have shown efficacy as catalysts in olefin methoxycarbonylation, a key process in the production of esters from alkenes (Zulu, 2020).
Metal-free Amide Bond Formation
- Innovative metal-free methods for amide bond formation using pyridin-ylpropan-1-amine derivatives have been developed. These methods enable the efficient synthesis of amides from simple thioacids and amines, broadening the toolbox for peptide and amide bond formation in organic chemistry (Samanta, 2020).
DNA Cleavage and Antimicrobial Studies
- Some derivatives of 3-(Pyridin-4-yl)propan-1-amine have been explored for their biological activities, including DNA cleavage capability and antimicrobial properties. These studies are pivotal for developing new therapeutic agents and understanding the molecular basis of their activity (Babu, 2017).
Safety And Hazards
properties
IUPAC Name |
3-pyridin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-5-1-2-8-3-6-10-7-4-8;;/h3-4,6-7H,1-2,5,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURHNFBQYCMJDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628632 |
Source


|
| Record name | 3-(Pyridin-4-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-4-YL-propylamine dihydrochloride | |
CAS RN |
922189-08-0 |
Source


|
| Record name | 3-(Pyridin-4-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)
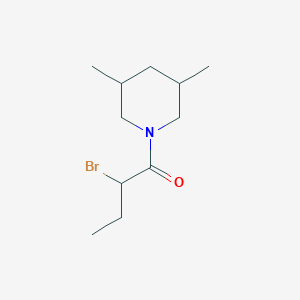
![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)


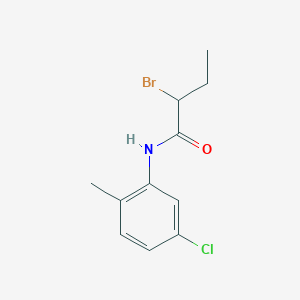

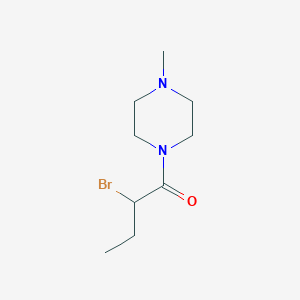
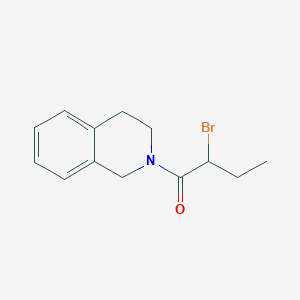

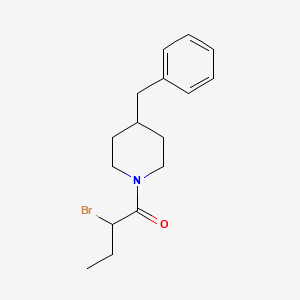
![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)
